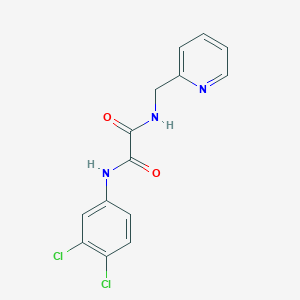
N-(3,4-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a chelating agent that can form stable complexes with metal ions, making it a useful tool in analytical chemistry, environmental science, and pharmaceutical research.
Wirkmechanismus
DPA exerts its biological effects by forming stable complexes with metal ions. In the case of cancer, DPA can chelate metal ions that are essential for the growth and survival of cancer cells. By inhibiting the availability of these metal ions, DPA can induce apoptosis (programmed cell death) in cancer cells.
In Alzheimer's disease, DPA can chelate metal ions that are involved in the formation of amyloid plaques in the brain. By chelating these metal ions, DPA can prevent the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
DPA has been shown to have minimal toxicity and is generally well-tolerated in laboratory animals. DPA has been shown to be rapidly absorbed and eliminated from the body, with a half-life of approximately 2 hours.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages for use in laboratory experiments. DPA is a highly specific chelating agent that forms stable complexes with metal ions, allowing for their detection and quantification. DPA is also relatively inexpensive and easy to synthesize.
However, DPA also has some limitations for use in laboratory experiments. DPA has a relatively low affinity for some metal ions, which may limit its usefulness in certain applications. Additionally, DPA can form complexes with some metal ions that are not of interest, leading to false positives in some assays.
Zukünftige Richtungen
DPA has several potential future directions for research. In pharmaceutical research, DPA could be further investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In analytical chemistry, DPA could be further optimized for the detection and quantification of metal ions in environmental samples.
Overall, DPA is a versatile chelating agent that has potential applications in various fields. Further research is needed to fully explore the potential of DPA in these fields.
Synthesemethoden
DPA can be synthesized by reacting 3,4-dichloroaniline with 2-pyridinecarboxaldehyde in the presence of ethylenediamine. The reaction yields a white crystalline solid that can be purified by recrystallization. The chemical structure of DPA is shown below:
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential applications in various fields. In analytical chemistry, DPA is used as a chelating agent to form stable complexes with metal ions, allowing for their detection and quantification. DPA has been used to detect and quantify metal ions in environmental samples, such as water and soil.
In pharmaceutical research, DPA has been investigated as a potential drug candidate for the treatment of various diseases. DPA has been shown to have anticancer properties by inhibiting the growth of cancer cells. DPA has also been investigated as a potential treatment for Alzheimer's disease by chelating metal ions that are involved in the formation of amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-11-5-4-9(7-12(11)16)19-14(21)13(20)18-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOPAGLLWWFJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5196076.png)

![5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5196091.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5196104.png)
![11-[(3-fluorophenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5196112.png)
![4-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5196114.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5196124.png)
![2-(4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5196127.png)
![N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B5196137.png)
![{2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5196140.png)

![N-[3-(2,4-dichloro-6-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5196163.png)

![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5196175.png)